![molecular formula C10H18O3 B139400 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one CAS No. 157733-17-0](/img/structure/B139400.png)
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is a cyclic organic compound that is commonly used in scientific research. It is also known as tert-butylpropylidene glycol or tBPG. This compound is often used as a solvent or an intermediate in the synthesis of other compounds. In recent years, there has been a growing interest in the use of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one in various scientific fields due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has a wide range of applications in scientific research. It is commonly used as a solvent for various compounds, including peptides, carbohydrates, and steroids. It is also used as an intermediate in the synthesis of other compounds, such as glycolipids and glycosphingolipids. Additionally, 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has been used in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
Wirkmechanismus
The mechanism of action of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is not well understood. However, it is believed to interact with the hydrophobic regions of proteins and enzymes, stabilizing their structure and preventing denaturation. This property makes it useful in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
Biochemische Und Physiologische Effekte
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It is not known to have any significant biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is its ability to dissolve a wide range of compounds, including those that are insoluble in water. This property makes it useful as a solvent in various lab experiments. Additionally, its ability to stabilize proteins and enzymes makes it useful in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
However, there are also some limitations to the use of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one in lab experiments. One limitation is its relatively high cost compared to other solvents. Additionally, its low boiling point can make it difficult to handle in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one. One area of interest is the development of new drug delivery systems using this compound. Additionally, further research could be done to better understand the mechanism of action of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one and its potential applications in the stabilization of proteins and enzymes. Finally, research could be done to explore new synthesis methods for this compound that are more cost-effective and efficient.
Synthesemethoden
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one can be synthesized through the reaction of tert-butylacetaldehyde and propionaldehyde in the presence of an acid catalyst. The reaction produces a mixture of diastereomers, which can be separated using column chromatography. The resulting compound is a colorless liquid with a boiling point of 132-134 °C.
Eigenschaften
CAS-Nummer |
157733-17-0 |
|---|---|
Produktname |
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one |
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-tert-butyl-5-propyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C10H18O3/c1-5-6-7-8(11)13-9(12-7)10(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI-Schlüssel |
ILGODMRZDJWLOV-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)OC(O1)C(C)(C)C |
Kanonische SMILES |
CCCC1C(=O)OC(O1)C(C)(C)C |
Synonyme |
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



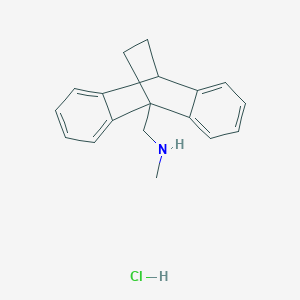



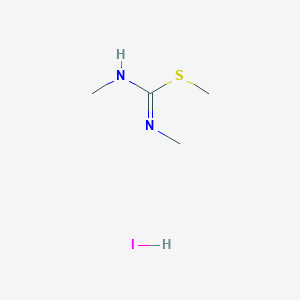
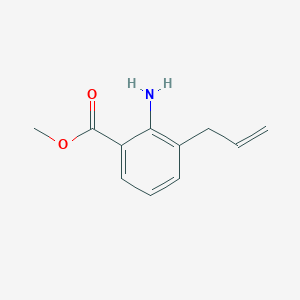
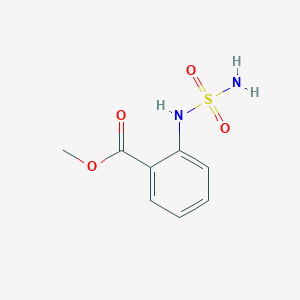
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
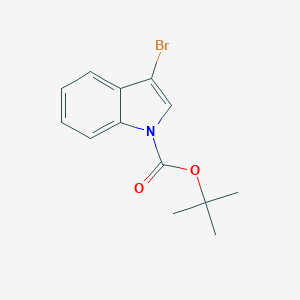
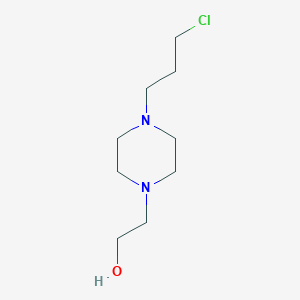

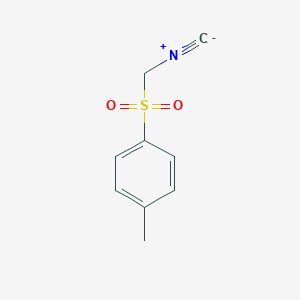
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
